molecular formula C17H28N4O2 B7898323 tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate

tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B7898323
M. Wt: 320.4 g/mol
InChI Key: KCTYSEIGRUIQPC-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate is a complex organic compound featuring a piperidine ring substituted with a pyrazine moiety and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrazine moiety: This step often involves nucleophilic substitution reactions where a pyrazine derivative is introduced to the piperidine ring.

    Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions using tert-butyl chloroformate and a suitable base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control conditions .

Chemical Reactions Analysis

tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring and pyrazine moiety are known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as neurotransmission and metabolic regulation .

Comparison with Similar Compounds

tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate can be compared with other piperidine and pyrazine derivatives:

Properties

IUPAC Name

tert-butyl N-[[1-(1-pyrazin-2-ylethyl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-13(15-12-18-7-8-19-15)21-9-5-14(6-10-21)11-20-16(22)23-17(2,3)4/h7-8,12-14H,5-6,9-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTYSEIGRUIQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N2CCC(CC2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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